2,2-Difluoro-3-methylpentane
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Overview
Description
2,2-Difluoro-3-methylpentane is an organic compound belonging to the class of branched alkanes It is characterized by the presence of two fluorine atoms attached to the second carbon atom and a methyl group attached to the third carbon atom in a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylpentane can be achieved through several methods. One common approach involves the fluorination of 3-methylpentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed
Substitution: Products may include 2-iodo-3-methylpentane or other halogenated derivatives.
Oxidation: Products may include 2,2-difluoro-3-methylpentanol, 2,2-difluoro-3-methylpentanone, or 2,2-difluoro-3-methylpentanoic acid.
Reduction: Products may include 3-methylpentane or other hydrocarbons.
Scientific Research Applications
2,2-Difluoro-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and properties of alkanes.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Fluorinated compounds are often investigated for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: It can be used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methylpentane involves its interactions with molecular targets through its fluorine atoms. Fluorine atoms can influence the electronic properties of the molecule, making it more reactive in certain chemical reactions. The presence of fluorine can also affect the compound’s lipophilicity and metabolic stability, which are important factors in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2,2-Dif
Properties
CAS No. |
74185-71-0 |
---|---|
Molecular Formula |
C6H12F2 |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2,2-difluoro-3-methylpentane |
InChI |
InChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3 |
InChI Key |
NSBQAUADNQVRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(F)F |
Origin of Product |
United States |
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